molecular formula C19H26N2O3 B2959100 N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436156-04-5

N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2959100
CAS No.: 1436156-04-5
M. Wt: 330.428
InChI Key: NGAFNJCVMMXYBT-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a propargyl (prop-2-ynyl) group at the 1-position and a 4-methoxyphenoxypropyl chain at the 2-amino position.

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-11-21-12-9-16(10-13-21)19(22)20-14-15(2)24-18-7-5-17(23-3)6-8-18/h1,5-8,15-16H,9-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFNJCVMMXYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)CC#C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H24N2O3
  • Molecular Weight : 316.40 g/mol
  • IUPAC Name : this compound

The presence of the piperidine ring and the methoxyphenyl group contributes to its unique pharmacological properties.

Inhibition of Tyrosine Kinases

Research indicates that this compound exhibits inhibitory activity against non-receptor tyrosine kinases, particularly the Src family (c-Src, c-Yes, and c-Fyn). These kinases play a crucial role in cellular signaling pathways associated with cancer cell proliferation, migration, and invasion. By inhibiting these kinases, the compound may reduce tumor invasiveness and metastasis .

Induction of Apoptosis

The compound has also been shown to induce apoptosis in cancer cells. In vitro studies demonstrate that it activates caspase pathways leading to programmed cell death, which is a critical mechanism for eliminating malignant cells .

Efficacy in Cell Lines

A summary of the biological activity of this compound across various cancer cell lines is presented below:

Cell Line IC50 (µM) Mechanism
Human Colorectal DLD-10.27Apoptosis induction
Breast Cancer MDA-MB-2310.45Src inhibition
Lung Cancer A5490.50Inhibition of cell migration

These values highlight the compound's potent biological activity across different cancer types.

Case Studies

  • Colorectal Cancer Model :
    In a xenograft model using human colorectal DLD-1 cells, administration of the compound resulted in a significant reduction in tumor growth by approximately 63% compared to controls at a dosage of 50 mg/kg .
  • Breast Cancer Study :
    A study evaluating the effects on MDA-MB-231 cells demonstrated that treatment with the compound led to decreased cell viability and increased apoptotic markers, indicating its potential as an anti-breast cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacological Context

The compound’s key structural motifs—piperidine, carboxamide, and methoxyphenoxy groups—are shared with several pharmacologically active molecules. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight Therapeutic Area Key Differences References
N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide Piperidine-4-carboxamide, 4-methoxyphenoxypropyl, propargyl Not reported Research compound Propargyl group; phenoxypropyl chain
Peliglitazar Glycine derivative, 4-methoxyphenoxy, oxazolyl substituent 530.60 Type II diabetes Larger molecule; oxazole ring; FDA-approved
Cyclopropylfentanyl Piperidine-4-carboxamide, cyclopropanecarboxamide, phenylethyl ~380 (estimated) Analgesic (opioid) Opioid receptor affinity; cyclopropane
ECHEMI-108495-27-8 Piperidine-1-carboxamide, hydroxypropyl, cyclopropylmethoxy Not reported Unknown Hydroxy/ethoxy groups; polar substituents
N-Benzyl Chlorophenyl Derivative () Pyridyl, benzyl, trimethoxyphenyl, chlorophenyl 765.3 (C43H45ClN4O6) Unknown Complex aromatic substituents; halogenated

Functional Group Impact

  • Propargyl Group : The propargyl substituent in the target compound may enhance metabolic stability or act as a reactive handle for further derivatization, contrasting with cyclopropylfentanyl’s cyclopropane group, which improves lipid solubility and CNS penetration .
  • However, Peliglitazar’s oxazole ring and glycine backbone confer specificity for peroxisome proliferator-activated receptors (PPARs), a feature absent in the target compound .
  • Piperidine Core : While cyclopropylfentanyl and the target compound both utilize a piperidine scaffold, the former’s anilidocarboxamide is critical for µ-opioid receptor binding, whereas the latter’s propargyl substitution likely redirects activity away from opioid pathways .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The methoxyphenoxy and propargyl groups may reduce aqueous solubility compared to hydroxy/ethoxy substituents in ECHEMI-108495-27-8 .

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